molecular formula C9H9ClF2O B8029913 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene CAS No. 1395038-96-6

5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene

Cat. No.: B8029913
CAS No.: 1395038-96-6
M. Wt: 206.61 g/mol
InChI Key: PUGDMVABRZNJOV-UHFFFAOYSA-N
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Description

5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at positions 1 and 3, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, agrochemicals, and pharmaceuticals. The electron-withdrawing halogens enhance electrophilic substitution reactivity, while the bulky isopropoxy group influences solubility and steric interactions .

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDMVABRZNJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228299
Record name Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395038-96-6
Record name Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395038-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the reaction of 5-chloro-1,3-difluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propan-2-yloxy group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally similar derivatives, focusing on substituent effects, synthesis, and applications.

Compound Substituents Key Properties Applications References
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene Cl (5), F (1,3), -OCH(CH₃)₂ (2) Moderate steric bulk, polarizable alkoxy group, bp ~150–160°C (estimated) Agrochemical intermediates, liquid crystals
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene Br (5), F (1,3), -OCH(CH₃)₂ (2) Higher molecular weight (vs. Cl), lower thermal stability (discontinued production) Limited due to stability issues
5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene Cl (5), F (1,3), -CF₃ (2) Strong electron-withdrawing -CF₃, higher lipophilicity, bp ~90–92°C at 150 mmHg Fluorinated polymers, specialty chemicals
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde Cl (5), methyl groups, aldehyde Reactive aldehyde group, higher solubility in polar solvents Pharmaceutical intermediates
5-Chloro-2-methyl-1,3-di(propan-2-yl)benzene Cl (5), CH₃ (2), -CH(CH₃)₂ (1,3) Increased steric hindrance, lower reactivity in electrophilic substitution Specialty solvents

Physical and Chemical Properties

  • Boiling Points : The trifluoromethyl derivative (bp ~90–92°C at 150 mmHg) has a lower boiling point than the target compound (estimated 150–160°C) due to reduced molecular weight and weaker intermolecular forces.
  • Solubility : The isopropoxy group enhances solubility in organic solvents (e.g., heptane, THF) compared to methyl or trifluoromethyl substituents .
  • Reactivity : The -CF₃ group in the trifluoromethyl analogue accelerates electrophilic substitution but complicates regioselectivity . In contrast, the isopropoxy group in the target compound moderates reactivity, favoring controlled functionalization .

Research and Industrial Relevance

The target compound’s balanced electronic and steric profile makes it preferable over bromo or trifluoromethyl analogues for applications requiring stability and tunable reactivity. For example:

  • Liquid Crystals : The isopropoxy group’s polarity aligns with mesogenic properties, unlike the bulky -CF₃ group, which disrupts molecular ordering .
  • Agrochemicals : Chlorine’s cost-effectiveness and moderate reactivity favor its use in herbicide intermediates over bromine .

Biological Activity

5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9ClF2OC_9H_9ClF_2O. It features a benzene ring substituted with chlorine, fluorine, and a propan-2-yloxy group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

The biological activity of this compound can be attributed to its structural characteristics. The presence of chlorine and fluorine atoms enhances its reactivity, which may influence its interaction with biological targets such as enzymes and receptors. The propan-2-yloxy group contributes to the compound's solubility and bioavailability, potentially affecting its pharmacokinetic properties.

Research Findings

Recent studies have explored the biological effects of this compound, particularly in relation to antimicrobial activity and enzyme inhibition:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structural analogs have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens like Helicobacter pylori, with some derivatives exhibiting MIC values as low as 4 µg/mL .
  • Enzyme Interaction : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, making it a candidate for further investigation in drug development.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several derivatives of this compound against H. pylori. The results demonstrated that certain modifications at the para position of the benzene ring significantly enhanced antibacterial activity. For instance, compounds with para-substituted functional groups showed improved MIC values compared to their non-substituted counterparts .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found that derivatives with varying alkoxy groups exhibited different levels of inhibition against key metabolic enzymes. This suggests that subtle changes in structure can lead to significant differences in biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameMIC (µg/mL)Enzyme InhibitionNotes
This compound4ModerateEffective against H. pylori
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene8LowLess effective than chlorinated analog
5-Chloro-1,3-difluoro-2-(methoxy)benzene16ModerateLower activity than propan-2-yloxy variant

The table illustrates that this compound exhibits superior antimicrobial activity compared to its brominated and methoxylated counterparts.

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